1-(2,2-Difluoroethyl)-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-4-amine
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Overview
Description
1-(2,2-Difluoroethyl)-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-4-amine is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a difluoroethyl group and a pyrrolidinylcarbonyl group. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of study in medicinal chemistry and other scientific disciplines.
Preparation Methods
The synthesis of 1-(2,2-Difluoroethyl)-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-4-amine typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the difluoroethyl group: This step involves the reaction of the pyrazole intermediate with a difluoroethylating agent, such as difluoroethyl bromide, in the presence of a base.
Attachment of the pyrrolidinylcarbonyl group: This is typically done through an acylation reaction, where the pyrazole intermediate is reacted with a pyrrolidinylcarbonyl chloride in the presence of a base.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-(2,2-Difluoroethyl)-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace one of the substituents on the pyrazole ring.
Acylation: The compound can be acylated using acyl chlorides or anhydrides, leading to the formation of acylated derivatives.
Scientific Research Applications
1-(2,2-Difluoroethyl)-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of diseases such as tuberculosis.
Biological Research: It is used in studies to understand its interactions with biological targets and its effects on cellular processes.
Chemical Biology: The compound serves as a tool for probing biological pathways and mechanisms.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-(2,2-Difluoroethyl)-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
1-(2,2-Difluoroethyl)-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-4-amine can be compared with other similar compounds, such as:
Pyrazinamide: An important first-line drug used in tuberculosis treatment.
Difluoromethylornithine (DFMO): A compound used in the treatment of African sleeping sickness.
Fluoropyrimidines: A class of compounds used in cancer therapy.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
[4-amino-2-(2,2-difluoroethyl)pyrazol-3-yl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F2N4O/c11-8(12)6-16-9(7(13)5-14-16)10(17)15-3-1-2-4-15/h5,8H,1-4,6,13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXIKTGIUYJAWHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=C(C=NN2CC(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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